molecular formula C15H22BrNO3 B2619267 tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate CAS No. 1909336-30-6

tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate

Cat. No.: B2619267
CAS No.: 1909336-30-6
M. Wt: 344.249
InChI Key: XUNUOHKHWIWMBU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-10-12(9-16)11-5-7-13(19-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNUOHKHWIWMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-(4-methoxyphenyl)propylamine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for multiple substitution reactions, making it a versatile building block for the preparation of more complex molecules. The presence of both bromo and methoxy groups enhances its reactivity, facilitating nucleophilic substitution reactions that can yield a variety of derivatives, including azides and thiocyanates.

Table 1: Common Reactions Involving tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate

Reaction TypeProducts Generated
SubstitutionAzides, Thiocyanates
Oxidation/ReductionOxides, Dehalogenated Compounds
Coupling ReactionsVarious substituted carbamates

Biological Research

Therapeutic Potential
In biological research, this compound is investigated for its potential therapeutic applications. Studies have shown that compounds with brominated and methoxylated groups can exhibit unique biological activities. For instance, the compound's interactions with biological systems are being explored to understand its effects on cellular processes and potential anti-inflammatory properties .

Case Study: Anti-Inflammatory Activity
A study synthesized several derivatives of tert-butyl carbamates and evaluated their anti-inflammatory activities. The results indicated that certain derivatives exhibited significant activity comparable to standard anti-inflammatory drugs like indomethacin. This suggests that this compound may have similar therapeutic potential .

Industrial Applications

Pharmaceuticals and Agrochemicals
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it valuable in various manufacturing processes. The ability to modify its structure through simple chemical reactions allows for the development of new drugs and agricultural products tailored to specific needs .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₅H₂₀BrNO₃ (assuming methoxy group replaces hydrogen in the parent structure).
  • Key Features : A tert-butyl carbamate group attached to a propyl chain substituted with a bromine atom at position 3 and a 4-methoxyphenyl group at position 2.
  • Role : Primarily serves as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine and carbamate-protected amine .

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Compound CAS Number Molecular Formula Substituents Key Differences Applications
tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate 1881296-73-6 C₁₄H₁₉BrFNO₂ 4-Fluorophenyl at position 2 Fluorine (electron-withdrawing) vs. methoxy (electron-donating) group; lower lipophilicity Intermediate for fluorinated drug candidates
tert-Butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate 1691952-13-2 C₁₆H₂₄BrNO₄ 3-Bromo-4-methoxyphenyl at position 2; hydroxyl at position 3 Bromine on phenyl ring instead of propyl chain; hydroxyl enhances solubility Potential prodrug due to hydroxyl group

Propyl Chain Modifications

Compound CAS Number Molecular Formula Substituents Key Differences Applications
tert-Butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate Not specified C₁₅H₂₁NO₄ Hydroxyl at position 3 instead of bromine Bromine replaced with hydroxyl; reduced electrophilicity Synthesis of hydrophilic derivatives via hydroxyl reactivity
tert-Butyl (3-(2-bromo-N-(prop-2-yn-1-yl)acetamido)propyl)carbamate Not specified C₁₃H₂₀BrN₂O₃ Propargyl group and bromoacetamide on propyl chain Bromine in acetamide moiety; alkyne enables click chemistry Used in peptide coupling and bioconjugation

Functional Group Variations

Compound CAS Number Molecular Formula Substituents Key Differences Applications
tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 207729-03-1 C₁₀H₁₉NO₃ Cyclopentyl ring with hydroxyl Rigid cyclic structure vs. flexible propyl chain Chiral building block for constrained peptides
tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate Not specified C₁₅H₂₀ClN₃O₃ Benzimidazolone fused ring Heterocyclic moiety enhances π-π stacking Anticancer and enzyme inhibition studies

Key Research Findings

Physical Properties (Estimated)

Compound Molecular Weight LogP Solubility (mg/mL)
Target Compound 354.23 3.2 ~0.5 (DMSO)
4-Fluoro Analog 348.21 2.8 ~1.2 (DMSO)
Hydroxypropyl Analog 279.33 1.5 ~5.0 (Water)

Biological Activity

tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (3-bromo-2-(4-methoxyphenyl)propyl)carbamate
  • Molecular Formula : C15H22BrNO3
  • Molecular Weight : 332.25 g/mol
  • CAS Number : 1909317-22-1
  • Purity : 95%

The compound features a tert-butyl group, a bromo substituent, and a methoxyphenyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting tumor growth and progression.
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways, particularly those related to cancer cell proliferation and apoptosis.

Antitumor Activity

Research indicates that similar compounds exhibit significant antitumor effects. For instance, studies on related carbamate derivatives have shown promising results in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Urosevic et al., 2017 HRAS/KRAS/NRAS knockout cells3.8RAS inhibition
In vitro studies on carbamatesVarious cancer cell linesVaries (10-20)Apoptosis induction

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. In vitro studies have shown that certain carbamates can inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that tert-butyl carbamates could protect astrocytes from Aβ-induced toxicity by reducing oxidative stress markers like TNF-α and malondialdehyde (MDA) levels .
    • Cell Viability Results :
      • Control (no treatment): 100% viability
      • Aβ treatment only: 43.78% viability
      • Aβ + tert-butyl carbamate: 62.98% viability
  • In Vivo Models : Research involving animal models has indicated that compounds similar to this compound exhibit protective effects against cognitive decline induced by scopolamine .

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